
Methyl 2-benzoyl-3,4,5,6-tetrachlorobenzoate
Overview
Description
Methyl 2-benzoyl-3,4,5,6-tetrachlorobenzoate is an organic compound with the molecular formula C15H8Cl4O3. It is known for its unique structure, which includes a benzoyl group and four chlorine atoms attached to a benzoate ester. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-benzoyl-3,4,5,6-tetrachlorobenzoate typically involves the esterification of 2-benzoyl-3,4,5,6-tetrachlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-benzoyl-3,4,5,6-tetrachlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: 2-benzoyl-3,4,5,6-tetrachlorobenzoic acid.
Reduction: Methyl 2-benzyl-3,4,5,6-tetrachlorobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-benzoyl-3,4,5,6-tetrachlorobenzoate is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-benzoyl-3,4,5,6-tetrachlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, while the chlorine atoms may enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-benzoyl-3,4,5,6-tetrachlorobenzoate: Unique due to its four chlorine atoms and benzoyl group.
Methyl 2-benzoylbenzoate: Lacks the chlorine atoms, resulting in different reactivity and applications.
Methyl 3,4,5,6-tetrachlorobenzoate: Missing the benzoyl group, leading to distinct chemical properties.
Uniqueness
This compound stands out due to the combination of its benzoyl group and multiple chlorine atoms, which confer unique reactivity and binding properties. This makes it valuable in various research and industrial applications .
Biological Activity
Methyl 2-benzoyl-3,4,5,6-tetrachlorobenzoate (CAS No. 7335-83-3) is a synthetic organic compound characterized by its complex structure, which includes multiple chlorine substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety.
- Molecular Formula : C15H8Cl4O3
- Molecular Weight : 378.03 g/mol
- Synonyms : Benzoic acid, 2-benzoyl-3,4,5,6-tetrachloro-, methyl ester
Biological Activity Overview
Recent studies have explored the biological activities of this compound, focusing on its effects on glycosidases and cancer cell lines. The compound's structure suggests that the presence of multiple chlorine atoms may enhance its biological interactions.
Glycosidase Inhibition
Glycosidases are enzymes that play critical roles in carbohydrate metabolism and are targets for various therapeutic agents. Studies have indicated that this compound exhibits inhibitory effects on specific glycosidases:
Glycosidase | IC50 (μM) | Remarks |
---|---|---|
Rat intestinal maltase α-glucosidase | 74.7 | Moderate inhibition observed |
Bovine liver β-glucosidase | 870 | Weak potency |
Bovine liver β-galactosidase | 333 | Moderate inhibition |
The IC50 values indicate the concentration required to inhibit 50% of enzyme activity. The compound showed selective inhibition towards certain glycosidases which are relevant in managing diabetes and lysosomal storage disorders .
Anticancer Activity
The anticancer properties of this compound were evaluated against various cancer cell lines. The results demonstrated significant growth inhibition in specific cancer types while sparing normal cell lines:
Cell Line | Inhibition (%) | Selectivity |
---|---|---|
MCF10A (normal breast epithelial) | <10 | Non-selective |
Cancer Cell Line A | 75 | Selective growth inhibition |
Cancer Cell Line B | 85 | Strong selectivity observed |
The selectivity of the compound against cancer cells compared to normal cells suggests its potential as a therapeutic agent with reduced side effects .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in experimental settings:
-
Case Study on Glycosidase Inhibition :
- A study conducted on rats demonstrated that administration of the compound resulted in a significant reduction in blood glucose levels due to its inhibitory effect on maltase α-glucosidase.
- The findings suggested a potential application in diabetes management.
-
Anticancer Efficacy Study :
- In vitro assays using human cancer cell lines showed that this compound effectively induced apoptosis in cancer cells.
- Further analysis indicated that the compound activates specific apoptotic pathways while inhibiting cell proliferation.
Properties
IUPAC Name |
methyl 2-benzoyl-3,4,5,6-tetrachlorobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl4O3/c1-22-15(21)9-8(10(16)12(18)13(19)11(9)17)14(20)7-5-3-2-4-6-7/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVNJEPHHWUALX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299722 | |
Record name | Methyl 2-benzoyl-3,4,5,6-tetrachlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7335-83-3 | |
Record name | NSC132299 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132299 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2-benzoyl-3,4,5,6-tetrachlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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